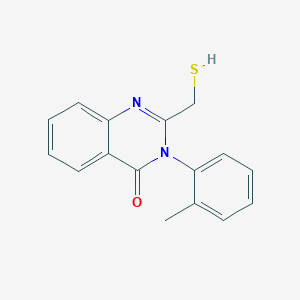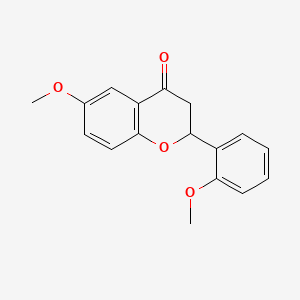
3-(2-Methylphenyl)-2-(sulfanylmethyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(mercaptomethyl)-3-(o-tolyl)quinazolin-4(3H)-one is a quinazoline derivative with a unique structure that includes a mercaptomethyl group and an o-tolyl group. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(mercaptomethyl)-3-(o-tolyl)quinazolin-4(3H)-one typically involves the condensation of o-toluidine with isothiocyanates, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(mercaptomethyl)-3-(o-tolyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong acids or bases and appropriate electrophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Nitrated or halogenated quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(mercaptomethyl)-3-(o-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The quinazoline ring can interact with various receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(mercaptomethyl)-3-phenylquinazolin-4(3H)-one
- 2-(mercaptomethyl)-3-(p-tolyl)quinazolin-4(3H)-one
- 2-(mercaptomethyl)-3-(m-tolyl)quinazolin-4(3H)-one
Uniqueness
2-(mercaptomethyl)-3-(o-tolyl)quinazolin-4(3H)-one is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. The position of the tolyl group can affect the compound’s ability to interact with molecular targets, leading to distinct pharmacological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
61555-13-3 |
|---|---|
Molekularformel |
C16H14N2OS |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
3-(2-methylphenyl)-2-(sulfanylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C16H14N2OS/c1-11-6-2-5-9-14(11)18-15(10-20)17-13-8-4-3-7-12(13)16(18)19/h2-9,20H,10H2,1H3 |
InChI-Schlüssel |
HYBLEFFVJASQFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Bromomethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11842317.png)
![6-Hydroxy-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one](/img/structure/B11842323.png)




![2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11842355.png)
![6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine](/img/structure/B11842369.png)


![4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde](/img/structure/B11842381.png)
![1-(4-Methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842396.png)

![(trans-4'-Pentyl-[1,1'-bi(cyclohexan)]-1-en-2-yl)boronic acid](/img/structure/B11842412.png)
